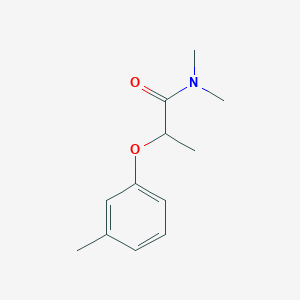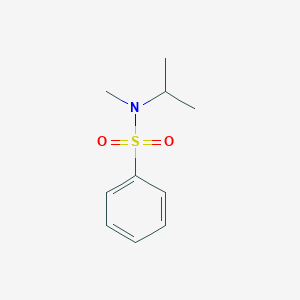![molecular formula C9H10F3NO2S B7567515 N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide, also known as MTSEA or MTS, is a sulfhydryl-reactive compound that has been extensively used in scientific research. This compound has a trifluoromethyl group that enhances its reactivity towards sulfhydryl groups, making it a useful tool for studying protein structure and function.
Mecanismo De Acción
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide reacts with sulfhydryl groups in a nucleophilic substitution reaction, forming a covalent bond between the sulfur atom of the sulfhydryl group and the carbon atom of the trifluoromethyl group of N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide. This reaction can result in the modification of protein function, conformation, and stability.
Biochemical and Physiological Effects
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects. It can alter protein function by modifying cysteine residues, which can affect enzyme activity, ligand binding, and protein-protein interactions. N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide can also affect the conformation and stability of proteins, which can lead to changes in protein folding and aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide in lab experiments is its high reactivity towards sulfhydryl groups, which allows for selective modification of cysteine residues in proteins. N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide is also relatively easy to use and can be dissolved in a variety of solvents. However, one limitation of using N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide is that its reactivity can be affected by factors such as pH and temperature, which can complicate experimental design and interpretation.
Direcciones Futuras
There are several future directions for research involving N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide. One area of interest is the development of new sulfhydryl-reactive compounds that can selectively modify cysteine residues in proteins with higher efficiency and specificity. Another area of research is the use of N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide in conjunction with other techniques such as X-ray crystallography and NMR spectroscopy to study protein structure and function. Additionally, the use of N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide in drug discovery and development is an area of growing interest, as it can be used to study protein-ligand interactions and identify potential drug targets.
Métodos De Síntesis
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide can be synthesized by reacting 4-methyl-3-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide as a white solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Aplicaciones Científicas De Investigación
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide has been used in a wide range of scientific research applications, including protein modification, protein structure determination, and ion channel studies. One of the most significant uses of N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide is in cysteine-scanning mutagenesis, a technique used to study protein structure and function. In this technique, cysteine residues are introduced into a protein of interest, and N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide is used to selectively modify the cysteine residues to probe the protein's structure and function.
Propiedades
IUPAC Name |
N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c1-6-3-4-7(13-16(2,14)15)5-8(6)9(10,11)12/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJJPIIPXPTTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)


![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)
![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)

![6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)